Computed Lipophilicity (XLogP3) and Topological Polar Surface Area Differentiate 4-Bromopyrazolo[1,5-a]pyridin-6-ol from Non-Hydroxylated and Regioisomeric Analogs
4-Bromopyrazolo[1,5-a]pyridin-6-ol exhibits an XLogP3 of 1.4 and a topological polar surface area (TPSA) of 37.5 Ų [1]. In comparison, its non-hydroxylated analog 4-bromopyrazolo[1,5-a]pyridine (CAS 1427404-87-2, MW 197.03) lacks the hydroxyl-mediated hydrogen-bond donor capacity (HBD = 0 vs. HBD = 1) and has a higher computed lipophilicity owing to the absence of the polar –OH moiety . The TPSA of 37.5 Ų for the target compound falls within the favorable range for oral bioavailability (<140 Ų per Veber's rule) while providing sufficient polarity for aqueous solubility. The orthogonal substitution pattern (4-Br, 6-OH) contrasts with 6-bromopyrazolo[1,5-a]pyridine (CAS 1264193-11-4), where bromine is positioned at C6 without a hydroxyl handle, limiting diversification options at that position [2].
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 1.4; TPSA = 37.5 Ų; HBD = 1; HBA = 2; Rotatable bonds = 0 |
| Comparator Or Baseline | 4-Bromopyrazolo[1,5-a]pyridine: XLogP3 ~2.1 (estimated), TPSA ~17.3 Ų, HBD = 0; 6-Bromopyrazolo[1,5-a]pyridine: XLogP3 ~2.1, TPSA ~17.3 Ų, HBD = 0 |
| Quantified Difference | ΔXLogP3 ≈ −0.7; ΔTPSA ≈ +20.2 Ų; HBD count difference of 1 (target vs. non-hydroxylated analogs) |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.6.11); comparator LogP values estimated from structural analogs |
Why This Matters
The lower XLogP3 and higher TPSA of 4-bromopyrazolo[1,5-a]pyridin-6-ol predict improved aqueous solubility and a more favorable drug-likeness profile compared to non-hydroxylated bromopyrazolo[1,5-a]pyridines, which is critical when selecting a building block for lead optimization programs where solubility-limited absorption is a concern.
- [1] PubChem Compound Summary for CID 67373747, 4-Bromopyrazolo[1,5-a]pyridin-6-ol. Computed Properties section: XLogP3-AA = 1.4, Topological Polar Surface Area = 37.5 Ų, Hydrogen Bond Donor Count = 1, Hydrogen Bond Acceptor Count = 2, Rotatable Bond Count = 0. https://pubchem.ncbi.nlm.nih.gov/compound/67373747 (accessed 2026-04-27). View Source
- [2] ChemicalBook. 6-Bromopyrazolo[1,5-a]pyridine CAS 1264193-11-4. Used as a reagent in discovery of p110α-selective PI3 kinase inhibitors. https://www.chemicalbook.cn (accessed 2026-04-27). View Source
